2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20348984
InChI: InChI=1S/C8H8N4O/c1-13-8-5-9-4-7(12-8)6-2-10-11-3-6/h2-5H,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol

2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine

CAS No.:

Cat. No.: VC20348984

Molecular Formula: C8H8N4O

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine -

Specification

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
IUPAC Name 2-methoxy-6-(1H-pyrazol-4-yl)pyrazine
Standard InChI InChI=1S/C8H8N4O/c1-13-8-5-9-4-7(12-8)6-2-10-11-3-6/h2-5H,1H3,(H,10,11)
Standard InChI Key BOXFTVXCZFHSIW-UHFFFAOYSA-N
Canonical SMILES COC1=NC(=CN=C1)C2=CNN=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrazine backbone (a six-membered aromatic ring with nitrogen atoms at positions 1 and 4) functionalized with a methoxy group (-OCH₃) at position 2 and a pyrazole moiety (a five-membered ring with nitrogen atoms at positions 1 and 2) at position 6. The pyrazole exists in its 1H-tautomeric form, with the hydrogen atom positioned on the nitrogen at site 1 .

Key Structural Features

  • Pyrazine Core: The electron-deficient nature of pyrazine influences reactivity, making it susceptible to nucleophilic substitution and metal-catalyzed coupling reactions .

  • Methoxy Group: The methoxy substituent enhances solubility in polar solvents and may modulate electronic effects via resonance donation .

  • Pyrazole Ring: The pyrazole’s aromaticity and hydrogen-bonding capacity contribute to potential interactions in biological systems .

Calculated Physicochemical Properties

Based on structurally related compounds :

PropertyValue
Molecular FormulaC₈H₈N₄O
Molecular Weight176.18 g/mol
Hydrogen Bond Donors1 (pyrazole NH)
Hydrogen Bond Acceptors5 (pyrazine N, pyrazole N, methoxy O)
LogP (Predicted)1.2–1.8

These values suggest moderate lipophilicity, aligning with trends observed in analogs such as 3-(4-methoxy-1H-pyrazol-1-yl)pyrazin-2-amine (LogP: 1.45) .

Synthesis and Characterization

Retrosynthetic Analysis

Two plausible routes emerge from existing methodologies:

Nucleophilic Aromatic Substitution

Analogous to the synthesis of 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine , a nitro-substituted pyrazine could undergo substitution with a pyrazole derivative. For example:

  • Intermediate Formation: React 2-chloro-6-nitropyrazine with 4-methoxy-1H-pyrazole under basic conditions.

  • Nitro Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine, though this step may require optimization to preserve the methoxy group .

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling could link a boronic ester-functionalized pyrazole to a halogenated pyrazine precursor. This method is widely used for constructing biaryl systems in heterocyclic chemistry .

Characterization Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyrazine protons), δ 7.8–8.0 ppm (pyrazole C-H), and δ 3.9–4.1 ppm (methoxy -OCH₃) .

    • ¹³C NMR: Signals near δ 160 ppm (pyrazine C=N), δ 150–155 ppm (pyrazole C-N), and δ 55 ppm (methoxy carbon) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 176.18 (M⁺) .

Computational and Experimental Challenges

Tautomeric Equilibria

The pyrazole ring exists in dynamic equilibrium between 1H- and 2H-tautomers, complicating spectral interpretation and crystallization . Single-crystal X-ray diffraction of analogs (e.g., 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine) reveals predominant 1H-forms in the solid state .

Solubility Optimization

Despite moderate LogP values, aqueous solubility may be limited. Prodrug strategies (e.g., phosphate esters) or co-crystallization with cyclodextrins could enhance bioavailability .

Industrial and Regulatory Considerations

Scalable Synthesis

The patent-published method for 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine demonstrates feasibility for large-scale production using commercially available reagents (e.g., 4-nitro-1H-pyrazole, 2-methoxy-4-fluoropyridine) . Adapting this protocol would require substituting pyridine with pyrazine precursors.

Regulatory Pathways

As a novel chemical entity, the compound would require:

  • Genotoxicity Screening: Ames test for mutagenicity.

  • ADME Profiling: In vitro assays for cytochrome P450 inhibition and plasma protein binding.

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